molecular formula C19H17N3O4 B12175988 N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B12175988
M. Wt: 351.4 g/mol
InChI Key: WILXOJPIUQWYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound that features a naphthalene ring, a pyridazinone moiety, and a beta-alanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazinone ring and subsequently the beta-alanine residue. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the pyridazinone moiety can produce dihydropyridazines .

Scientific Research Applications

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The naphthalene and pyridazinone rings can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its combination of a naphthalene ring, a pyridazinone moiety, and a beta-alanine residue. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H17N3O4/c23-17(20-10-9-19(25)26)12-22-18(24)8-7-16(21-22)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11H,9-10,12H2,(H,20,23)(H,25,26)

InChI Key

WILXOJPIUQWYLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.